N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide
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Overview
Description
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a complex organic compound featuring a thiazole ring, which is known for its aromatic properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide typically involves the reaction of benzyl derivatives with thiazole precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or isopropanol and catalysts to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at reactive positions on the benzyl or phenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzyl or phenoxy moieties .
Scientific Research Applications
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antiviral activities.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-3-benzyl-5-nitro-1,3-thiazol-2(3H)-ylidene]-N’-cyclohexylurea
- N-allyl-N’-[(2Z)-3-benzyl-5-nitro-1,3-thiazol-2(3H)-ylidene]urea
- N-ethyl-N’-[(2Z)-3-(4-methylbenzyl)-5-nitro-1,3-thiazol-2(3H)-ylidene]urea
Uniqueness
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is unique due to its specific structural features, such as the presence of both benzyl and phenoxy groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H20N2O4S2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-phenoxyacetamide |
InChI |
InChI=1S/C20H20N2O4S2/c23-19(12-26-16-9-5-2-6-10-16)21-20-22(11-15-7-3-1-4-8-15)17-13-28(24,25)14-18(17)27-20/h1-10,17-18H,11-14H2 |
InChI Key |
DDRKGOKEXBUSIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)COC3=CC=CC=C3)N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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